(5-Tert-butyl-2-methoxyphenyl)(phenyl)methanone
Description
(5-Tert-butyl-2-methoxyphenyl)(phenyl)methanone is a benzophenone derivative featuring a tert-butyl group at the 5-position and a methoxy group at the 2-position of the aromatic ring. Replacing the hydroxyl (-OH) group with a methoxy (-OCH₃) substituent would yield a molecular formula of C₁₈H₂₀O₂ and an approximate molecular weight of 268.35 g/mol. This modification enhances lipophilicity and steric bulk, which may influence solubility, reactivity, and biological interactions. The compound’s synthesis likely involves Friedel-Crafts acylation or similar methodologies, as seen in related methanone preparations (e.g., ) .
Properties
CAS No. |
5409-99-4 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(5-tert-butyl-2-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)14-10-11-16(20-4)15(12-14)17(19)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI Key |
RJOYVCSGRWHVCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Tert-butyl-2-methoxyphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (5-tert-butyl-2-methoxyphenyl)acetic acid and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control and the use of high-purity reagents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Tert-butyl-2-methoxyphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of polymers and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Tert-butyl-2-methoxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Physical Properties of Selected Methanones and Acetophenones
Key Observations :
- Substituent Effects : The tert-butyl group in the target compound increases steric hindrance compared to smaller substituents (e.g., chloro, methyl) in analogs like those in and . This may reduce reactivity in electrophilic substitution reactions .
- Melting Points: Hydroxyacetophenones () exhibit higher melting points (97–110°C) due to hydrogen bonding, whereas methoxy-substituted analogs (e.g., the target compound) likely have lower melting points due to reduced polarity .
Table 2: Bioactivity Comparison of Methanone Derivatives
| Compound Name | Bioactivity | ADMET Properties | Reference |
|---|---|---|---|
| 4-Amino-3-indolylphenylmethanone | Anti-inflammatory, antifungal | High oral bioavailability, log P < 5 | |
| Bis-thiadiazolylphenyl methanones (C1–C4) | Antibiofilm, antimicrobial | Variable blood-brain barrier permeability | |
| Target Compound* | Potential kinase inhibition | Predicted high lipophilicity | Inferred |
Key Insights :
- ADMET Profiles: Methanones with polar substituents (e.g., hydroxyl, amino) exhibit better aqueous solubility and absorption, as seen in . The tert-butyl and methoxy groups in the target compound may enhance metabolic stability but reduce solubility.
- Mechanistic Potential: The tert-butyl group could mimic hydrophobic binding pockets in enzymes, similar to the ergosterol biosynthesis inhibitors in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
